2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a pyrimidine ring, a piperidine ring, and an oxazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials such as 2-aminopyrimidine and an aldehyde or ketone.
Piperidine Ring Formation: The piperidine ring is introduced via a cyclization reaction, often using a suitable amine and a dihalide.
Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activity and used in the development of CDK2 inhibitors.
Imidazole Derivatives: Exhibiting diverse biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Known for their antiviral, anti-inflammatory, and anticancer activities.
Uniqueness
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for a wide range of applications in various scientific fields.
Properties
IUPAC Name |
3,5-dimethyl-4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-11-14(12(2)23-18-11)24(20,21)19-8-4-13(5-9-19)10-22-15-16-6-3-7-17-15/h3,6-7,13H,4-5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQNWAUAFGWYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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